molecular formula C10H14F2O2SSi B11824605 [Difluoro(phenylsulfonyl)methyl]trimethyl-silane

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane

Cat. No.: B11824605
M. Wt: 264.37 g/mol
InChI Key: YDFZZSDWIDCCJZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include Lewis bases such as TBAT, potassium fluoride, and potassium carbonate . The major products formed from these reactions are difluoromethylated compounds, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism by which [Difluoro(phenylsulfonyl)methyl]trimethyl-silane exerts its effects involves the transfer of the difluoro(phenylsulfonyl)methyl group to various substrates. This transfer is facilitated by the presence of Lewis bases, which activate the compound and promote the nucleophilic attack on the substrate . The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane is unique in its mild reactivity compared to other difluoromethylation reagents such as difluoromethyl phenyl sulfone . Similar compounds include:

These compounds are used in similar applications but differ in their reactivity and the conditions required for their use.

Properties

Molecular Formula

C10H14F2O2SSi

Molecular Weight

264.37 g/mol

IUPAC Name

[benzenesulfonyl(difluoro)methyl]-trimethylsilane

InChI

InChI=1S/C10H14F2O2SSi/c1-16(2,3)10(11,12)15(13,14)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

YDFZZSDWIDCCJZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(F)(F)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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